

Autocamtide 2, amide solubility and preparation for experiments

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Compound of Interest

Compound Name: Autocamtide 2, amide

Cat. No.: B15617202

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Application Notes and Protocols: Autocamtide 2, Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide 2 is a highly selective and widely used peptide substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII).[1] Its sequence, Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu, is derived from the autophosphorylation site of CaMKII.[2] The amide version of Autocamtide 2 (KKALRRQETVDAL-NH₂) is also utilized in CaMKII assays.[3] This document provides detailed information on the solubility of **Autocamtide 2, amide**, its preparation for experimental use, and protocols for its application in CaMKII activity assays.

Data Presentation

Autocamtide 2 and Autocamtide 2, Amide Properties

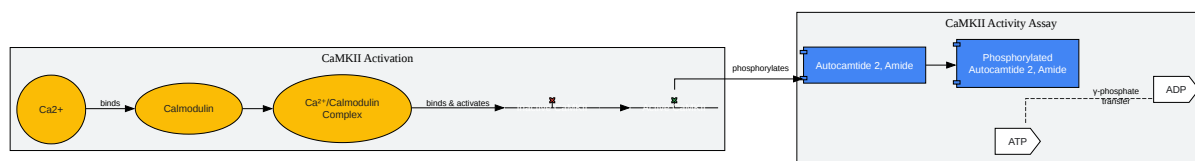
| Property | Autocamtide 2 | Autocamtide 2, Amide |
|------------------|--|--|
| Sequence | Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu[1] | Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-NH2[3] |
| Molecular Weight | 1527.77 g/mol [1] | 1526.78 g/mol [3] |
| Appearance | White to off-white solid[1][3] | White to off-white solid[3] |

Solubility Data

| Solvent | Autocamtide 2 | Autocamtide 2, Amide | Notes |
|------------------|---|--|---|
| H ₂ O | 50 mg/mL (32.73 mM) [1] | 50 mg/mL (32.75 mM) [3] | Ultrasonic treatment may be needed to aid dissolution.[1][3] |
| PBS | 100 mg/mL (65.45 mM)[1] | Not explicitly stated, but likely soluble. | Ultrasonic treatment may be needed.[1] |
| DMSO | Not explicitly stated for the standard peptide. | 50 mg/mL (32.74 mM) [4] | Use fresh DMSO as it is hygroscopic, which can reduce solubility. [4] |
| Ethanol | Insoluble[4] | Insoluble[4] | |

Signaling Pathway

Autocamtide 2 is a substrate for CaMKII, a key serine/threonine kinase involved in numerous cellular processes, including synaptic plasticity, memory, and gene regulation.[1][5] The activity of CaMKII is triggered by an increase in intracellular calcium ions (Ca²⁺). Ca²⁺ binds to calmodulin (CaM), and the Ca²⁺/CaM complex then binds to and activates CaMKII. Activated CaMKII can then phosphorylate various substrates, including Autocamtide 2. The phosphorylation of Autocamtide 2 serves as a direct measure of CaMKII activity.



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Caption: CaMKII activation by Ca^{2+} /Calmodulin and subsequent phosphorylation of **Autocamtide 2, amide**.

Experimental Protocols

Preparation of Autocamtide 2, Amide Stock Solution

- Reconstitution: Based on the desired solvent and concentration, carefully add the appropriate volume of solvent (e.g., sterile water, PBS, or fresh DMSO) to the vial containing the lyophilized **Autocamtide 2, amide** powder.^{[1][3][4]}
- Dissolution: To aid dissolution, vortex the solution gently. If precipitation occurs, sonication or gentle heating can be applied.^[1]
- Sterilization: For cell-based assays, it is recommended to filter-sterilize the stock solution through a 0.22 μm filter.^[3]
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).^[3]

Protocol 1: In Vitro Radioactive CaMKII Activity Assay

This protocol measures the incorporation of ^{32}P from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ into **Autocamtide 2, amide**.

Materials:

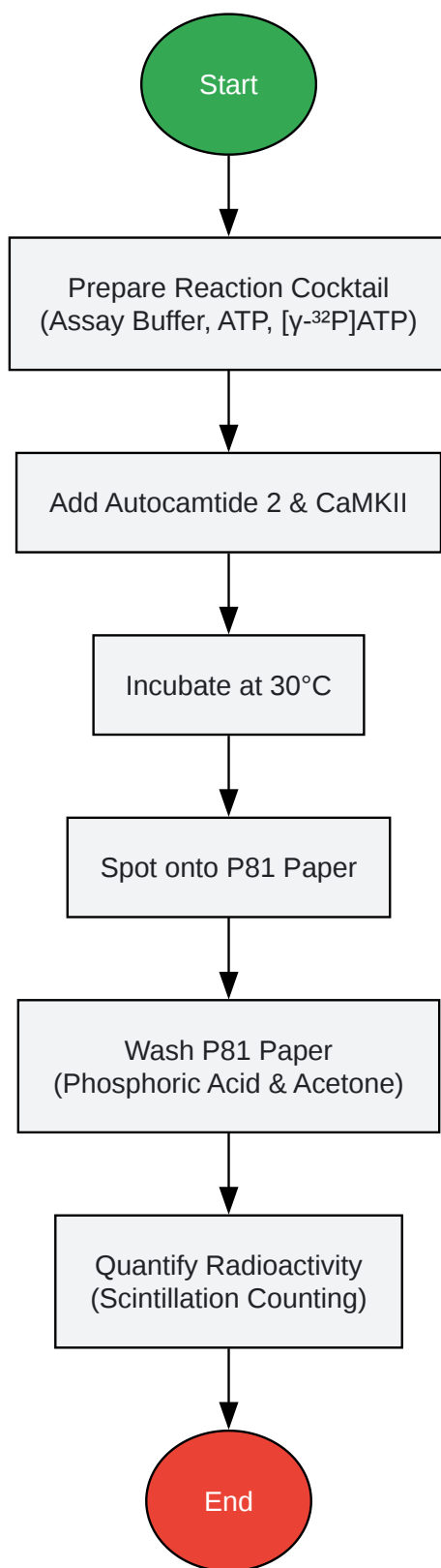
- Purified active CaMKII enzyme
- **Autocamtide 2, amide**
- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 2 μM Calmodulin, 1 mM DTT, 0.1 mg/mL BSA[6]
- [γ-³²P]ATP
- 100 μM ATP solution
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Acetone
- Scintillation counter and vials

Procedure:

- Prepare Reaction Cocktail: For each reaction, prepare a master mix containing Assay Buffer, 100 μM ATP, and [γ-³²P]ATP.
- Initiate Reaction: In a microcentrifuge tube, combine the reaction cocktail with **Autocamtide 2, amide** (final concentration, e.g., 20 μM). Add purified CaMKII enzyme to start the reaction. [6]
- Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes. Ensure this incubation time is within the linear range of the enzyme's activity.[6]
- Stop Reaction: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.[6]
- Washing: Immediately place the P81 paper in a beaker with 0.75% phosphoric acid. Wash three times for 5-10 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.

Perform a final wash with acetone.[\[6\]](#)[\[7\]](#)

- Quantification: Air-dry the P81 paper and place it in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.[\[7\]](#)
- Calculate Kinase Activity: Determine the amount of ^{32}P incorporated into the peptide and express the kinase activity as pmol of phosphate transferred per minute per mg of enzyme.
[\[6\]](#)



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Caption: Workflow for a radioactive CaMKII activity assay.

Protocol 2: Non-Radioactive CaMKII Activity Assay using HPLC-MS

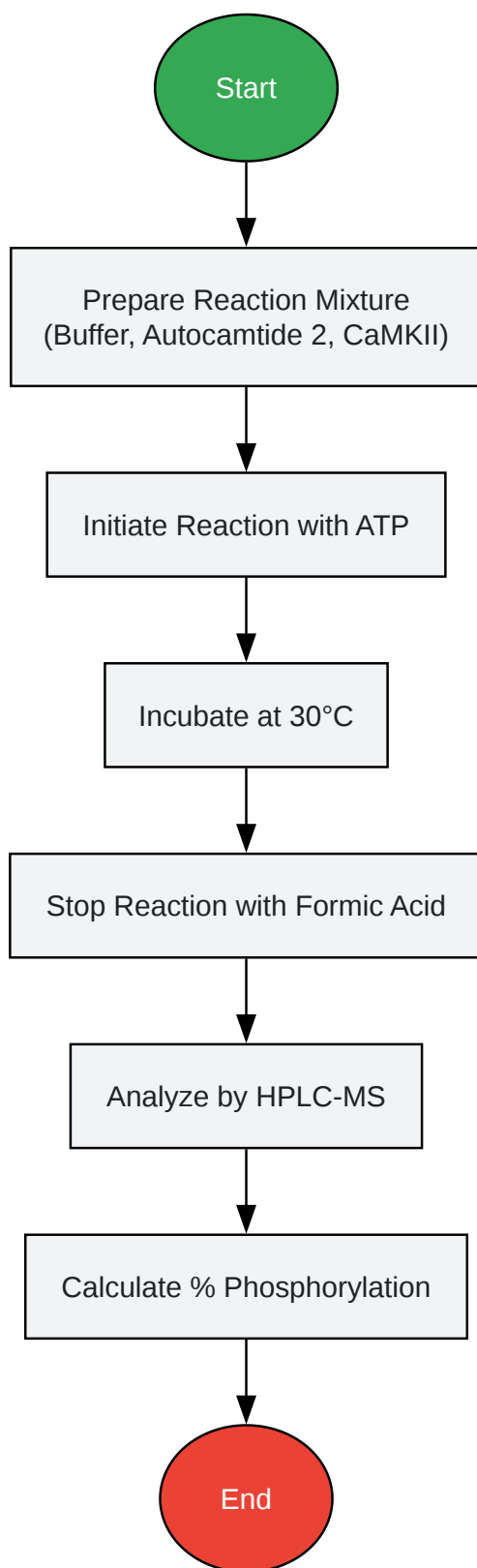
This method quantifies the phosphorylated and unphosphorylated forms of **Autocamtide 2, amide**.

Materials:

- Purified CaMKII enzyme
- **Autocamtide 2, amide**
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 1 μM Calmodulin[7]
- 1 mM ATP
- Quenching Solution: 1% formic acid[7][8]
- HPLC system coupled to a mass spectrometer

Procedure:

- Prepare Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, **Autocamtide 2, amide**, and CaMKII enzyme.[7]
- Initiate Reaction: Add ATP to start the phosphorylation reaction.[7][9]
- Incubation: Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).[9]
- Stop Reaction: Add Quenching Solution (1% formic acid) to stop the reaction. Acidification also helps to stabilize the peptide and its phosphorylated form.[8][9]
- HPLC-MS Analysis: Inject the quenched reaction mixture into the HPLC-MS system.[7]
- Data Analysis: Separate and quantify the unphosphorylated and phosphorylated forms of **Autocamtide 2, amide**. The percentage of phosphorylation can be calculated to determine CaMKII activity.[8][9]



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Caption: Workflow for a non-radioactive HPLC-MS based CaMKII activity assay.

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